(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride
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Overview
Description
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride: . This compound features a thiazole ring, a piperazine ring, and a naphthalene moiety, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route includes:
Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.
Piperazine Introduction: : The piperazine ring is then introduced through a nucleophilic substitution reaction with the thiazole derivative.
Naphthalene Coupling: : Finally, the naphthalene moiety is coupled to the piperazine-thiazole structure using a suitable coupling reagent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like sodium cyanide (NaCN) and electrophiles like alkyl halides are typically employed.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been explored, particularly in the context of enzyme inhibition and receptor binding.
Medicine: : Potential therapeutic applications are being investigated, including its use as a drug candidate for various diseases.
Industry: : It may find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other similar compounds that share structural features such as thiazole rings, piperazine rings, or naphthalene moieties. Some similar compounds include:
4-((4-Methylthiazol-2-yl)methyl)piperidin-4-ol
4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-4-ol
(4-Methyl-piperazin-2-yl)-methanol
These compounds may have similar biological activities or chemical properties, but the presence of different substituents or functional groups can lead to unique behaviors and applications.
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS.ClH/c1-15-14-25-19(21-15)13-22-9-11-23(12-10-22)20(24)18-8-4-6-16-5-2-3-7-17(16)18;/h2-8,14H,9-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGFFUSYYOUJRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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